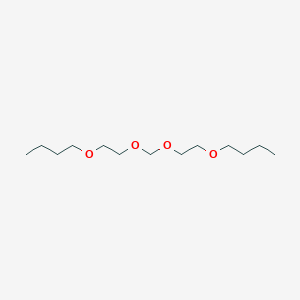

5,8,10,13-Tetraoxaheptadecane

Description

5,8,10,13-Tetraoxaheptadecane is a polyether compound with a 17-carbon backbone containing four oxygen atoms at positions 5, 8, 10, and 12. Its structure suggests applications as a solvent, phase-transfer catalyst, or intermediate in organic synthesis. For example, 6,12-Dimethyl-5,8,10,13-tetraoxaheptadecane (a derivative) was synthesized via Ru(II) photocatalyzed reactions using dimethyl sulfoxide (DMSO) as a formaldehyde surrogate, achieving a 62% yield . The compound’s NMR data (1H and 13C) and high-resolution mass spectrometry (HRMS) confirm its ether linkages and branched alkyl chain structure .

Properties

CAS No. |

17392-22-2 |

|---|---|

Molecular Formula |

C13H28O4 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

1-[2-(2-butoxyethoxymethoxy)ethoxy]butane |

InChI |

InChI=1S/C13H28O4/c1-3-5-7-14-9-11-16-13-17-12-10-15-8-6-4-2/h3-13H2,1-2H3 |

InChI Key |

MHKHVNAGXJGYIT-UHFFFAOYSA-N |

SMILES |

CCCCOCCOCOCCOCCCC |

Canonical SMILES |

CCCCOCCOCOCCOCCCC |

Other CAS No. |

17392-22-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Branched Alkanes

2,6,10,14-Tetramethylpentadecane (CAS 1921-70-6)

- Structure : A 15-carbon branched alkane with methyl groups at positions 2, 6, 10, and 13.

- Physical Properties :

- Applications : Used as a reagent or standard in analytical chemistry due to its stability and low polarity .

2,6,10,14-Tetramethylhexadecane (CAS 638-36-8)

Comparison with 5,8,10,13-Tetraoxaheptadecane :

- Polarity: The polyether structure of this compound grants higher polarity and water solubility compared to non-polar branched alkanes.

- Reactivity : Ether linkages make it susceptible to acid-catalyzed cleavage, unlike stable branched alkanes.

- Applications: Branched alkanes are preferred for non-polar applications (e.g., lubricants), while the tetraoxa compound may serve as a solvent or surfactant .

Chlorinated Cyclic Compounds

Hexachlorocyclohexane (HCH) Isomers (e.g., CAS 608-73-1)

- Structure : Chlorinated cyclohexane with six chlorine atoms.

- Physical Properties :

- Applications: Historically used as pesticides (e.g., lindane), now restricted due to environmental persistence and toxicity .

- Safety: Classified as persistent organic pollutants (POPs) with carcinogenic and neurotoxic effects .

Comparison with this compound :

Complex Oxygen/Nitrogen Heterocycles

4,9,12,15-Tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]hexadecan-1(16),2,5,7,10,13-hexaen-3-olate

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : The Ru(II)-photocatalyzed method for synthesizing tetraoxa derivatives (62% yield) outperforms traditional etherification routes, which often require harsh conditions .

- Safety Profile : Branched alkanes (e.g., 2,6,10,14-Tetramethylpentadecane) are safer for laboratory use compared to chlorinated compounds, which require stringent handling .

- Structural Flexibility : Linear polyethers like this compound can be tailored for specific solubility or phase-transfer properties, unlike rigid heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.